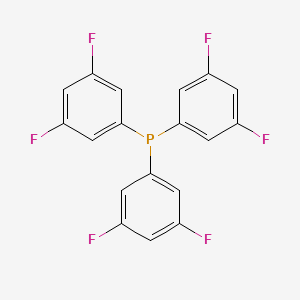
Tris(3,5-difluorophenyl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(3,5-difluorophenyl)phosphine: is an organophosphorus compound with the molecular formula C18H9F6P and a molecular weight of 370.23 g/mol . This compound is characterized by the presence of three 3,5-difluorophenyl groups attached to a central phosphorus atom. It is commonly used as a ligand in various chemical reactions and has significant applications in catalysis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tris(3,5-difluorophenyl)phosphine typically involves the reaction of this compound with lithium in tetrahydrofuran at temperatures ranging from 0 to 20°C under an inert atmosphere . This is followed by the addition of 2-chloro-ethanol in tetrahydrofuran at temperatures between -20 to 20°C, also under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the reaction conditions are optimized for larger batches and maintaining stringent control over temperature and atmosphere to ensure product purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(3,5-difluorophenyl)phosphine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phosphorus atom acts as a nucleophile.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Coordination Reactions: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides, typically under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can be used.
Coordination Chemistry: Transition metals like palladium, platinum, and rhodium are commonly used in the formation of metal-phosphine complexes.
Major Products:
Phosphine Oxides: Formed during oxidation reactions.
Metal Complexes: Formed during coordination reactions, which are often used as catalysts in various organic transformations.
Applications De Recherche Scientifique
Chemistry: Tris(3,5-difluorophenyl)phosphine is widely used as a ligand in homogeneous catalysis. It is particularly effective in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions .
Biology and Medicine: While its direct applications in biology and medicine are limited, its role in catalysis indirectly supports the synthesis of biologically active compounds and pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and materials science. Its ability to form stable complexes with metals makes it valuable in the development of new catalytic processes.
Mécanisme D'action
The mechanism by which tris(3,5-difluorophenyl)phosphine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The electron-withdrawing fluorine atoms on the phenyl rings enhance the ligand’s ability to stabilize metal centers and influence the reactivity of the metal complexes .
Comparaison Avec Des Composés Similaires
- Tris(3,5-bis(trifluoromethyl)phenyl)phosphine
- Tris(3-fluorophenyl)phosphine
- Tris(pentafluorophenyl)phosphine
Uniqueness: Tris(3,5-difluorophenyl)phosphine is unique due to the specific positioning of the fluorine atoms on the phenyl rings, which provides a balance between electronic and steric effects. This makes it particularly effective in stabilizing metal complexes and enhancing catalytic activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C18H9F6P |
|---|---|
Poids moléculaire |
370.2 g/mol |
Nom IUPAC |
tris(3,5-difluorophenyl)phosphane |
InChI |
InChI=1S/C18H9F6P/c19-10-1-11(20)5-16(4-10)25(17-6-12(21)2-13(22)7-17)18-8-14(23)3-15(24)9-18/h1-9H |
Clé InChI |
WIZHKIHUNNLEOW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)P(C2=CC(=CC(=C2)F)F)C3=CC(=CC(=C3)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


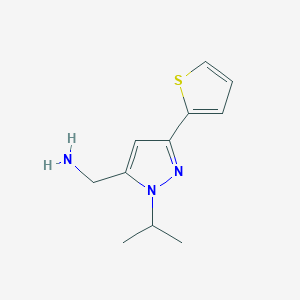




![2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15279576.png)
![Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]phenyl]methoxy]-](/img/structure/B15279593.png)
![Benzenesulfonylfluoride, 4-[2-(2-chloro-5-nitrophenoxy)ethoxy]-](/img/structure/B15279607.png)
![2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B15279616.png)
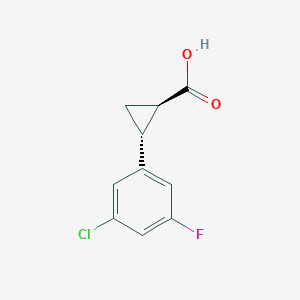
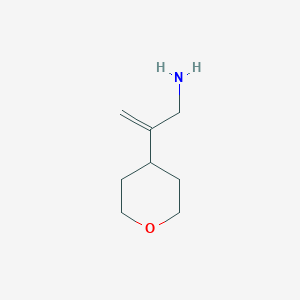
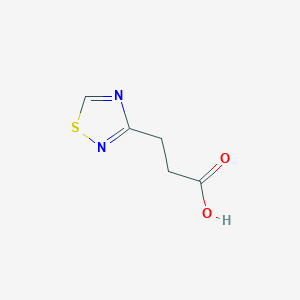
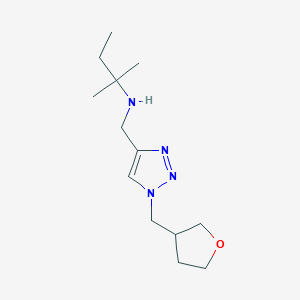
![6'-Fluoro-1'H-spiro[piperidine-4,2'-quinolin]-4'(3'H)-one](/img/structure/B15279646.png)
